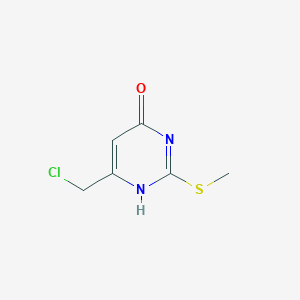
2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid” is known as Goserelin. Goserelin is a decapeptide analogue of gonadotropin-releasing hormone (GnRH) or luteinizing hormone-releasing hormone (LHRH). It functions as a GnRH agonist and is used primarily in the treatment of hormone-sensitive cancers such as breast cancer, epithelial ovarian cancer, and prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Goserelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
In industrial settings, Goserelin is produced using large-scale SPPS techniques. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Goserelin undergoes various chemical reactions, including:
Oxidation: Goserelin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Goserelin can undergo substitution reactions where specific amino acid residues are replaced with other residues to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt are used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of disulfide bonds to thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Goserelin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones and its effects on cell signaling pathways.
Medicine: Widely used in clinical research for the treatment of hormone-sensitive cancers such as breast cancer, epithelial ovarian cancer, and prostate cancer.
Industry: Employed in the development of peptide-based therapeutics and drug delivery systems
Mecanismo De Acción
Goserelin exerts its effects by binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in sex hormone levels. continuous administration of Goserelin results in the downregulation of GnRH receptors, leading to decreased production of LH and FSH. This ultimately reduces the levels of sex hormones such as testosterone and estrogen, which are essential for the growth of hormone-sensitive tumors .
Comparación Con Compuestos Similares
Similar Compounds
Leuprolide: Another GnRH agonist used in the treatment of hormone-sensitive cancers.
Triptorelin: A synthetic decapeptide agonist of GnRH used for similar therapeutic purposes.
Buserelin: A GnRH agonist used in the treatment of prostate cancer and other hormone-sensitive conditions
Uniqueness
Goserelin is unique due to its specific amino acid sequence and its ability to form a slow-release depot formulation, which allows for sustained release and prolonged therapeutic effects. This makes it particularly effective in maintaining consistent hormone suppression over extended periods .
Propiedades
IUPAC Name |
2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-3-4(2-5(8)9)11-6(10)7-3/h2H2,1H3,(H,7,10)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBOCQHDFLVQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)S)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[3-(2,3-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777215.png)

![2-[[3-(3-fluorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777223.png)

![4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B7777245.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B7777248.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B7777256.png)


![Thieno[3,2-b][1]benzothiophene-2-carboxylic acid](/img/structure/B7777274.png)

![4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic Acid](/img/structure/B7777282.png)


